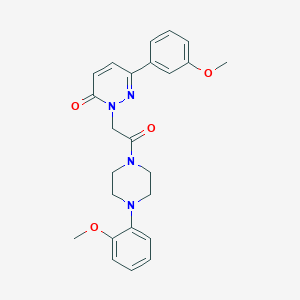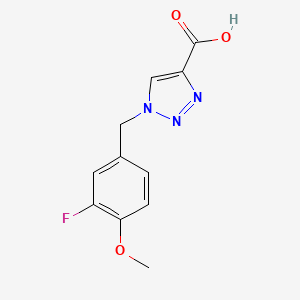
1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a carboxylic acid group, and a benzyl group substituted with fluorine and methoxy groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of 1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of 3-fluoro-4-methoxybenzyl bromide: This intermediate can be synthesized by bromination of 3-fluoro-4-methoxytoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Formation of 1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazole: The benzyl bromide intermediate is then reacted with sodium azide to form the corresponding azide, which undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne to yield the triazole derivative.
Carboxylation: The triazole derivative is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.
Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative catalysts.
化学反応の分析
1-(3-Fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
1-(3-Fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
3-Fluoro-4-methoxybenzoic acid: This compound shares the fluorine and methoxy substitutions on the benzene ring but lacks the triazole and carboxylic acid groups.
1-(3-Fluoro-4-methoxybenzyl)-1H-1,2,3-triazole: This compound lacks the carboxylic acid group but retains the triazole and benzyl groups.
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This compound contains a different heterocyclic ring system and a sulfanyl group instead of the carboxylic acid.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
特性
分子式 |
C11H10FN3O3 |
|---|---|
分子量 |
251.21 g/mol |
IUPAC名 |
1-[(3-fluoro-4-methoxyphenyl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10FN3O3/c1-18-10-3-2-7(4-8(10)12)5-15-6-9(11(16)17)13-14-15/h2-4,6H,5H2,1H3,(H,16,17) |
InChIキー |
VHFAARGUWXZUAB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CN2C=C(N=N2)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


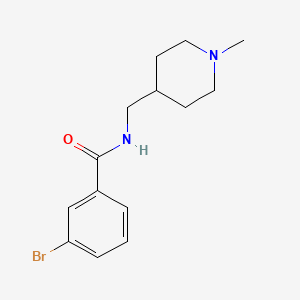

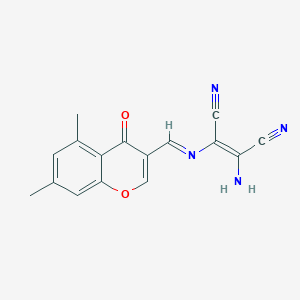
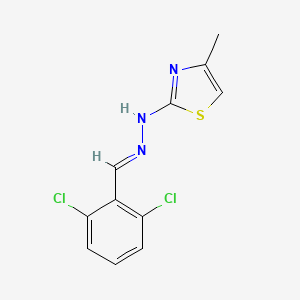
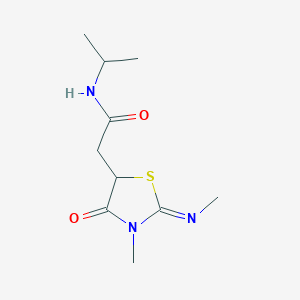


![N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)



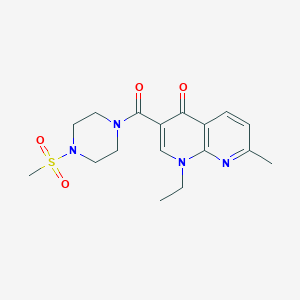
![potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871186.png)
